molecular formula C27H25BF2N2O6S B607793 [4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid CAS No. 1331942-30-3

[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid

Cat. No. B607793
M. Wt: 554.3718
InChI Key: GDSKPIAEYNJODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-2485852, also known as GSK-5852, is a NS5B inhibitor potentially for treatment of HCV infection.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of amino-3-fluorophenyl boronic acids, including compounds similar to the one , involves a process of protecting the amine group, followed by lithium-bromine exchange, and addition of trimethyl borate. These compounds are of interest due to their applications in the synthesis of biologically active compounds and use in pharmaceuticals. Their utility in Suzuki cross-coupling reactions and other synthetic chemistry applications is noted, highlighting their relevance in creating complex organic molecules (Das et al., 2003).

Crystal Structure and Stability

  • Research into compounds structurally related to [4-({5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Ylamino}methyl)-2-Fluorophenyl]boronic Acid, such as 5-Chloro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, has been conducted to understand their crystal structures. These studies reveal how certain substituents and their positions affect the molecular geometry and stability, contributing to the development of new materials with specific physical and chemical properties (Choi et al., 2009).

Applications in Fluorescent Labeling and Sensing

  • Derivatives of phenylboronic acids have been used as fluorescent labeling reagents for the determination of diol compounds by High-Performance Liquid Chromatography (HPLC). This suggests potential applications of [4-({5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Ylamino}methyl)-2-Fluorophenyl]boronic Acid in the development of new reagents for analytical chemistry, especially in detecting and quantifying various biological and chemical substances (Terado et al., 2000).

Role in Development of Novel Compounds

  • The compound and its related derivatives have played a significant role in the development of novel molecules with potential biological activity. Studies involving similar compounds, such as 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, demonstrate the synthesis of new compounds with antimicrobial activity, hinting at the possibility of [4-({5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Ylamino}methyl)-2-Fluorophenyl]boronic Acid being a precursor or an intermediate in synthesizing biologically active agents (Kariuki et al., 2022).

properties

CAS RN

1331942-30-3

Product Name

[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid

Molecular Formula

C27H25BF2N2O6S

Molecular Weight

554.3718

IUPAC Name

(4-((N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)-2-fluorophenyl)boronic acid

InChI

InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33)

InChI Key

GDSKPIAEYNJODX-UHFFFAOYSA-N

SMILES

OB(C1=CC=C(CN(C2=C(C3CC3)C=C4C(C(NC)=O)=C(C5=CC=C(F)C=C5)OC4=C2)S(=O)(C)=O)C=C1F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK-2485852;  GSK 2485852;  GSK2485852;  GSK-5852;  GSK 5852;  GSK5852

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid
Reactant of Route 2
Reactant of Route 2
[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid
Reactant of Route 4
[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid
Reactant of Route 5
Reactant of Route 5
[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid
Reactant of Route 6
Reactant of Route 6
[4-({[5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-1-Benzofuran-6-Yl](Methylsulfonyl)amino}methyl)-2-Fluorophenyl]boronic Acid

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